molecular formula C14H13FN2O B3168170 N-(5-Amino-2-fluorophenyl)-4-methylbenzamide CAS No. 926264-23-5

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide

Cat. No.: B3168170
CAS No.: 926264-23-5
M. Wt: 244.26 g/mol
InChI Key: BHHKZAPANYCVLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide”, has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(5-Amino-2-fluorophenyl)-4-methylbenzamide” are not documented in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide”, are as follows: Molecular Formula: C17H19FN2O2, Molecular Weight: 302.34 .

Scientific Research Applications

Protein Kinase Inhibition for Cancer Therapy

Compounds structurally related to N-(5-Amino-2-fluorophenyl)-4-methylbenzamide have been investigated for their potential as protein kinase inhibitors, which are critical in cancer therapy. For instance, CTx-0152960 and its analogue CTx-0294885 have shown efficacy in inhibiting protein kinases, a class of enzymes that play significant roles in cell proliferation and cancer progression. Such compounds were synthesized using a hybrid flow and microwave approach, highlighting innovative methods in drug discovery and development (Russell et al., 2015).

Radiosensitizing Agents for Cancer Treatment

Research into similar compounds has also explored their applications as radiosensitizers to enhance the efficacy of radiotherapy in cancer treatment. A study on novel phenylpyrimidine derivatives demonstrated their potential to increase the radiosensitivity of human lung cancer cells, suggesting a promising avenue for improving radiotherapy outcomes (Jung et al., 2019).

AMPA Receptor Ligands for Neurological Applications

Arylpropylsulphonamides, with structural similarities to the compound , have been researched for their role as AMPA receptor ligands. These receptors are crucial in synaptic transmission and plasticity in the brain, with implications for treating neurological disorders. A specific fluorine-18-labelled compound was synthesized for potential application in cerebral imaging via positron emission tomography, although challenges in specificity and distribution were noted (Kronenberg et al., 2007).

Fluorine in Drug Design

The incorporation of fluorine atoms into pharmaceutical compounds, as in this compound, is a common strategy to modulate their biological activity, stability, and membrane permeability. Fluorinated compounds have been extensively studied for their antimicrobial properties, showcasing the importance of fluorine in enhancing drug efficacy and specificity (Desai et al., 2013).

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-fluorophenyl)-4-methylbenzamide” is not documented in the available literature .

Safety and Hazards

The safety and hazards of a similar compound, “N-(5-Amino-2-fluorophenyl)-2-(3,5-dimethylphenoxy)acetamide”, are not fully documented in the available literature .

Future Directions

The future directions for the study and application of “N-(5-Amino-2-fluorophenyl)-4-methylbenzamide” are not documented in the available literature .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKZAPANYCVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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